Imiquimod

概要

説明

イミキモッドは、免疫応答修飾剤として作用する合成化合物です。 主に、性器疣贅、表在性基底細胞癌、光線角化症などの様々な皮膚疾患の治療に使用されています . イミキモッドは、これらの疾患と闘うために体の免疫システムを刺激することによって機能します .

2. 製法

合成経路と反応条件: イミキモッドの合成には、いくつかの工程が含まれます。一般的な方法の1つは、キノリン誘導体とトリアルキルオルトエステルを縮合させてイミダゾキノリン誘導体を生成することです。 反応条件には、通常、プロピオン酸などの溶媒と、硝酸などの試薬の使用が含まれます .

工業生産方法: 工業環境では、イミキモッドの製造は、プロセスを合理化するために中間体を用いることがよくあります。中間体は合成され、その後、一連の化学反応を通じてイミキモッドに変換されます。 この方法は、最終生成物の収率と純度を高めることができます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Imiquimod involves several steps. One common method starts with the condensation of a quinoline derivative with a trialkyl-orthoester to form an imidazoquinoline derivative. The reaction conditions typically involve the use of solvents like propionic acid and reagents such as nitric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of intermediates to streamline the process. The intermediates are synthesized and then converted to this compound through a series of chemical reactions. This method ensures higher yields and purity of the final product .

化学反応の分析

反応の種類: イミキモッドは、以下のものを含む様々な化学反応を起こします。

酸化: イミキモッドは酸化されて、異なる誘導体になる可能性があります。

還元: 還元反応は、イミキモッド分子の官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主要生成物: これらの反応の主要な生成物は、イミキモッドそのものであり、具体的な反応条件に応じて、様々な中間体と副生成物が含まれます .

4. 科学研究への応用

イミキモッドは、科学研究で幅広い用途があります。

化学: 免疫応答修飾剤とその化学的特性を研究するためのモデル化合物として使用されます。

生物学: イミキモッドは、様々な刺激に対する免疫系の反応を調査するために使用されます。

科学的研究の応用

Dermatological Uses

Imiquimod is primarily approved for the treatment of:

- Genital Warts : Effective against human papillomavirus (HPV)-related external genital warts.

- Basal Cell Carcinoma : Used as a non-surgical treatment option for superficial basal cell carcinoma.

- Actinic Keratosis : Treats precancerous lesions caused by sun damage.

Table 1: Efficacy of this compound in Dermatological Conditions

| Condition | Treatment Regimen | Complete Response Rate (%) |

|---|---|---|

| Genital Warts | 3 times/week for 16 weeks | 60-70% |

| Basal Cell Carcinoma | Once daily for 6-12 weeks | Up to 76% |

| Actinic Keratosis | Once daily for 16 weeks | 50-70% |

Oncology Applications

Recent studies have expanded the use of this compound to various cancers:

- Melanoma : Particularly effective in treating lentigo maligna, an early form of melanoma.

- Cutaneous Lymphomas : Shows promise in treating cutaneous T-cell lymphoma.

- Other Cancers : Investigated for efficacy against squamous cell carcinoma and certain leukemias.

Table 2: Clinical Trials on this compound for Cancer Treatment

| Cancer Type | Study Design | Outcome |

|---|---|---|

| Lentigo Maligna | Phase II Trial | 85% histological clearance |

| Cutaneous T-cell Lymphoma | Open-label Study | Significant reduction in lesions |

| Basal Cell Carcinoma | Randomized Controlled | High complete response rate |

Efficacy in Basal Cell Carcinoma

A study involving patients with nodular basal cell carcinoma demonstrated that a regimen of applying 5% this compound cream once daily resulted in a complete response rate of up to 76%. Patients were monitored through post-treatment excisions that confirmed the absence of cancerous cells .

Treatment of Genital Warts

In a comparative effectiveness study, this compound was shown to be equally effective as podophyllotoxin for treating HPV-related external genital warts, with both treatments achieving similar clearance rates .

Combination Therapy for Cutaneous Leishmaniasis

This compound has been used in combination with systemic antimonials for treating refractory cutaneous leishmaniasis, achieving a cure rate of approximately 90%, significantly higher than antimonial treatment alone .

Safety Profile and Side Effects

This compound is generally well-tolerated, with common side effects including:

- Local irritation

- Erythema

- Erosion at the application site

Most side effects are mild and resolve after discontinuation or adjustment of therapy.

Conclusion and Future Directions

This compound's versatility extends beyond its initial applications, showing promise in treating various skin conditions and cancers. Ongoing research continues to explore its potential in combination therapies and novel formulations aimed at improving efficacy and patient compliance.

The future of this compound appears promising as clinical trials expand into new therapeutic areas, potentially broadening its application spectrum even further.

作用機序

イミキモッドは、免疫システムを活性化することによって効果を発揮します。 免疫細胞上のToll様受容体7(TLR7)に結合し、サイトカインやその他の免疫メディエーターの産生につながります . この活性化は、免疫応答の増強につながり、異常細胞と病原体の排除を助けます . さらに、イミキモッドは、カスパーゼやその他のプロアポトーシス経路の活性化を通じて、腫瘍細胞のアポトーシスを誘導します .

類似化合物:

レジキモッド: 同じ用途を持つ別の免疫応答修飾剤ですが、潜在的により強力な効果があります.

シメチジン: 主にH2拮抗薬として使用されますが、一部の免疫調節特性を持っています.

インゲノールメブタート: トウダイグサ科の植物Euphorbia peplusから抽出された化合物で、同様の皮膚疾患に使用されます.

イミキモッドの独自性: イミキモッドは、TLR7を特異的に活性化し、強力な免疫応答を引き出すため、ユニークです。 先天性免疫応答と獲得免疫応答の両方を誘導する能力は、皮膚疾患の治療に特に効果的です . さらに、局所適用により全身的な副作用を最小限に抑えることができるため、多くの患者にとって好ましい選択肢です .

類似化合物との比較

Resiquimod: Another immune response modifier with similar applications but potentially more potent effects.

Cimetidine: Although primarily used as an H2 antagonist, it has some immune-modulating properties.

Ingenol Mebutate: A compound derived from the plant Euphorbia peplus, used for similar dermatological conditions.

Uniqueness of Imiquimod: this compound is unique due to its specific activation of TLR7, leading to a robust immune response. Its ability to induce both innate and adaptive immune responses makes it particularly effective in treating skin conditions . Additionally, its topical application minimizes systemic side effects, making it a preferred choice for many patients .

生物活性

Imiquimod is a topical immune response modifier primarily known for its role in treating skin conditions such as actinic keratosis, superficial basal cell carcinoma, and genital warts. Its biological activity is centered around the activation of the immune system, particularly through the stimulation of Toll-like receptor 7 (TLR7), leading to a cascade of immune responses that promote tumor regression and antiviral effects.

This compound functions by directly activating innate immune cells through TLR7, which is predominantly expressed in dendritic cells and macrophages. This activation results in the production of various cytokines, including interferons and interleukins, which are crucial for mediating immune responses. Key aspects of its mechanism include:

- Cytokine Induction : this compound induces the production of interferon-alpha (IFN-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) .

- Immune Cell Recruitment : It enhances the infiltration of lymphocytes, dendritic cells, and macrophages into tumor sites, which contributes to its anti-tumor effects .

- Apoptosis Induction : this compound promotes apoptosis in tumor cells via caspase activation, with mechanisms involving p53 and Bcl-2 pathways .

Clinical Efficacy

This compound has demonstrated significant efficacy across various clinical studies, particularly in treating skin cancers and precancerous lesions. Below are summarized findings from notable studies:

Case Studies

- Actinic Keratosis Treatment : A study involving a 12-day course of this compound 5% showed that patients with intense local reactions had a significantly higher CCR rate (71.1%) compared to those with milder reactions, indicating a correlation between local inflammation and treatment efficacy .

- Cervical Neoplasia : In a trial assessing this compound for CIN2/3 patients, the treatment resulted in a 95% regression rate to CIN1 or less, although it did not meet the prespecified statistical significance compared to surveillance . The trial highlighted significant increases in CD4/CD8 T-cell infiltration post-treatment.

Safety Profile

This compound is generally well-tolerated, with side effects primarily being mild to moderate, including local irritation and erythema at the application site. Serious adverse effects are rare but can occur depending on individual patient sensitivity and the extent of immune activation.

特性

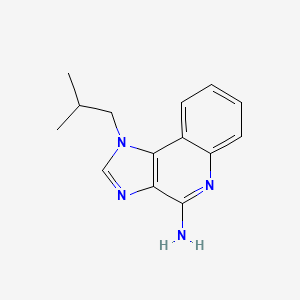

IUPAC Name |

1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUYETYNHWVLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041047 | |

| Record name | Imiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Poorly soluble, 2.47e-01 g/L | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Imiquimod's mechanism of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue. Imiquimod does not have direct antiviral activity. Studies of mice show that imiquimod may induce cytokines, including interferon-alpha (IFNA) as well as several IFNA genes (IFNA1, IFNA2, IFNA5, IFNA6, and IFNA8) as well as the IFNB gene. Imiquimod also induced the expression of interleukin (IL)-6, IL-8, and tumor necrosis factor alpha genes. In the treatment of basal cell carcinoma, Imiquimod appears to act as a toll-like receptor-7 agonist, and is thought to exert its anti-tumor effect via modification of the immune response and stimulation of apoptosis in BCC cells. In treating basal cell carcinoma it may increase the infiltration of lymphocytes, dendritic cells, and macrophages into the tumor lesion., Imiquimod and resiquimod represent Toll-like receptor (TLR) 7 and 8 agonists, which emerged as attractive candidates for tumor therapy. To elucidate immune cells, which mainly contribute to TLR7/8-mediated antitumoral activity, /the researchers/ investigated the impact of imiquimod and resiquimod on native human 6-sulfo LacNAc (slan) dendritic cells (DCs). /The researchers/ found that both TLR7/8 agonists significantly improve the release of various proinflammatory cytokines by slanDCs and promote their tumor-directed cytotoxic activity. Furthermore, resiquimod efficiently augmented the ability of slanDCs to stimulate T cells and natural killer cells. These results indicate that imiquimod and resiquimod trigger various immunostimulatory properties of slanDCs, which may contribute to their antitumor effects., Aldara is a cream used for topical treatment of non-melanoma skin cancer, and is thought to act through stimulation of anti-tumour immunity. The active ingredient, imiquimod, has been shown to stimulate toll-like receptor 7. Aldara also induces psoriasis-like lesions when applied to naive murine skin, and as such is used as a mouse model for psoriasis. Here we find that in naive murine skin, Aldara induces inflammation largely independently of toll-like receptor 7. Surprisingly, inflammasome activation, keratinocyte death and interleukin 1 release also occur in response to the vehicle cream in the absence of imiquimod. We show that isostearic acid, a major component of the vehicle, promotes inflammasome activation in cultured keratinocytes, and so may contribute to the observed effects of Aldara on murine skin. Aldara therefore stimulates at least two immune pathways independently, and both imiquimod and vehicle are required for a full inflammatory response. Although it remains to be tested, it is possible that imiquimod-independent effects also contribute to the therapeutic efficacy of Aldara., Imiquimod is recognized as an agonist for Toll-like receptor 7 (TLR7) in immunocompetent cells. TLR7, as well as TLR3 and TLR8, triggers the immune responses, such as the production of type I interferons (IFNs) and proinflammatory cytokines via recognition of viral nucleic acids in the infected cells. In this study, /the reseachers/ proposed that imiquimod has an IFN-independent antiviral effect in nonimmune cells. Imiquimod, but not resiquimod, suppressed replication of human herpes simplex virus 1 (HSV-1) in FL cells. We analyzed alternation of gene expression by treatment with imiquimod using microarray analysis. Neither type I IFNs, nor TLRs, nor IFN-inducible antiviral genes were induced in imiquimod-treated FL cells. Cystatin A, a host cysteine protease inhibitor, was strongly upregulated by imiquimod and took a major part in the anti-HSV-1 activity deduced by the suppression experiment using its small interfering RNA. Upregulation of cystatin A was suggested to be mediated by antagonizing adenosine receptor A(1) and activating the protein kinase A pathway. Imiquimod, but not resiquimod, was shown to interact with adenosine receptor A(1). Imiquimod-induced anti-HSV-1 activity was observed in other cells, such as HeLa, SiHa, and CaSki cells, in a manner consistent with the cystatin A induction by imiquimod. These results indicated that imiquimod acted as an antagonist for adenosine receptor A(1) and induced a host antiviral protein, cystatin A. The process occurred independently of TLR7 and type I IFNs., Toll-like receptor (TLR) agonists have anticancer effect by inducing apoptosis or activating immune cells. In this study, we investigated whether imiquimod, TLR7 agonist, inhibits the proliferation of oral cancer cells. Toll-like receptor 7 expression and IL-6/8 production by imiquimod were examined using RT-PCR and Enzyme-linked immunosorbent assay, respectively. Cell viability was examined by MTT assay. To examine apoptotic cell death, Annexin V/PI staining for flow cytometry and Western blot analysis were performed. Necrotic cell death was determined by leakage of lactate dehydrogenase (LDH), HMGB1, and PI staining in imiquimod-treated oral squamous cell carcinoma (OSCC) cells. Toll-like receptor 7 mRNA was expressed in OSCC cells. Imiquimod induced IL-6 and IL-8 production in OSCC cells, suggesting the functional expression of TLR7. Imiquimod inhibited cells proliferation in a dose-dependent manner. The ratio of annexin V-positive cells and cleaved caspase-3/7 was increased by imiquimod treatment in OSCC cells, suggesting that imiquimod-induced cell death in OSCC cells may be owing to apoptosis. In addition, LDH secretion and PI staining were detected in OSCC cells treated with imiquimod, showing that imiquimod also induced necrotic cell death in the OSCC cells. Imiquimod inhibited effectively the growth of OSCC cells by inducing apoptosis and necrosis. | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiquimod | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from DMF | |

CAS No. |

99011-02-6 | |

| Record name | Imiquimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99011-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiquimod [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099011026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIQUIMOD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | IMIQUIMOD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIQUIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1QW714R7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imiquimod | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

292-294 °C, 292 - 294 °C | |

| Record name | Imiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imiquimod | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imiquimod | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。